3-Hydrazinyl-4-methyl-6-phenylpyridazine

Beschreibung

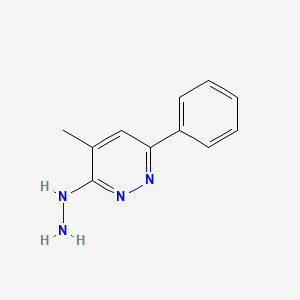

3-Hydrazinyl-4-methyl-6-phenylpyridazine is a pyridazine derivative characterized by a hydrazinyl (-NH-NH₂) group at position 3, a methyl (-CH₃) group at position 4, and a phenyl (-C₆H₅) substituent at position 4. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic properties and reactivity. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, as evidenced by its inclusion in catalogs of fine chemicals and custom synthesis services . Its hydrazinyl group enhances nucleophilic reactivity, enabling participation in condensation and cyclization reactions, while the methyl and phenyl groups influence steric and electronic characteristics.

Eigenschaften

IUPAC Name |

(4-methyl-6-phenylpyridazin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-8-7-10(14-15-11(8)13-12)9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOUMAVPBJMBJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1NN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-4-methyl-6-phenylpyridazine typically involves the reaction of 4-methyl-6-phenylpyridazine with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazinyl derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.

Substitution: It can participate in substitution reactions where the hydrazinyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Central Nervous System Activity

Research has demonstrated that derivatives of 4-methyl-6-phenylpyridazine, including 3-hydrazinyl variants, exhibit activity on the central nervous system (CNS). Studies have shown that these compounds can be effective in treating various depressive states and hyperkinetic disorders in children and adults. In one study, compounds were tested for their CNS activity through intraperitoneal administration in mice, revealing a dose-dependent response with notable effects on behavior and toxicity levels .

Antidepressant Properties

The antidepressant potential of 3-hydrazinyl-4-methyl-6-phenylpyridazine has been highlighted in several patents. These compounds are reported to have pharmacological properties similar to those of established antidepressants like minaprine but with reduced toxicity. They may be beneficial for treating serious depressive states, masked depression, and memory disorders associated with aging .

Toxicological Assessments

In a series of experiments, various dosages of 3-hydrazinyl derivatives were administered to mice to assess toxicity levels. The studies indicated that while some compounds led to mortality at higher doses, the overall toxicity profile was favorable compared to traditional antidepressants .

Comparative Data Table

| Compound Name | CNS Activity | Antidepressant Efficacy | Toxicity Level | Route of Administration |

|---|---|---|---|---|

| This compound | Yes | Moderate | Low | Oral/Injectable |

| Minaprine | Yes | High | Moderate | Oral |

| Other Pyridazine Derivatives | Variable | Variable | Variable | Variable |

Wirkmechanismus

The mechanism of action of 3-Hydrazinyl-4-methyl-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyridazine Derivatives

Structural Analogs with Varying Substituents

3-Methoxy-4-methyl-6-(3-phenoxyphenyl)pyridazine (CAS: 106969-14-6)

- Substituents: Methoxy (-OCH₃) at position 3, methyl at position 4, and 3-phenoxyphenyl at position 5.

- Key Differences: Replacement of hydrazinyl with methoxy reduces nucleophilicity but increases stability.

3-Methoxy-4-methyl-6-(4-pyridinyl)pyridazine (CAS: 106969-26-0)

- Substituents : Methoxy at position 3, methyl at position 4, and pyridinyl at position 6.

- Key Differences : The 4-pyridinyl group introduces a basic nitrogen, enabling hydrogen bonding and metal coordination. This structural feature is leveraged in coordination chemistry and catalyst design .

3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine (CAS: 866474-37-5)

- Substituents : Hydroxy (-OH) at position 3, trifluoromethyl (-CF₃) at position 4, and 2-pyridinyl at position 6.

- Key Differences : The hydroxy group enhances acidity (pKa ~8–10), while the electron-withdrawing -CF₃ group significantly alters electronic density, impacting binding to biological targets such as enzymes or receptors .

Table 1: Structural and Electronic Comparison

Pharmacologically Active Pyridazinones

6-Phenylpyridazin-3(2H)-one Derivatives

- Example : 4-(Aryl/heteroaryl-2-yl methyl)-6-phenylpyridazin-3(2H)-ones.

- Key Differences : The 3(2H)-one moiety replaces the hydrazinyl group, introducing a ketone that participates in hydrogen bonding. These derivatives exhibit anticancer activity via kinase inhibition (e.g., EGFR, VEGFR), with IC₅₀ values in the micromolar range .

4,5-Dihydro-6-(4-Methoxy-3-Methylphenyl)-3(2H)-Pyridazinone

- Substituents : Methoxy and methyl groups on the phenyl ring at position 6.

- Key Differences: Partial saturation of the pyridazine ring (4,5-dihydro) reduces aromaticity, increasing flexibility for conformational adaptation in biological systems. This derivative showed moderate antinociceptive activity in rodent models, likely via COX-2 inhibition .

Table 2: Pharmacological Profiles

Heterocyclic-Fused Pyridazines

Isoxazolo[3,4-d]pyridazin-7(6H)-one Derivatives

- Example : 3-Methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one.

- Key Differences : Fusion with an isoxazole ring creates a bicyclic system, enhancing rigidity and π-π stacking interactions. These compounds are explored as kinase inhibitors or antimicrobial agents due to improved target selectivity .

Thiazolo[2,3-c]pyridazine Derivatives

- Example : 2-Methyl-8,9-diphenylpyrido[4',5':4,5]thiazolo[2,3-c]pyridazin-4(3H)-one.

- Key Differences: Fusion with a thiazole ring introduces sulfur, enabling disulfide bond formation or metal chelation. These derivatives exhibit antinociceptive activity comparable to NSAIDs like ibuprofen .

Biologische Aktivität

3-Hydrazinyl-4-methyl-6-phenylpyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C11H12N4

- Molecular Weight: 200.24 g/mol

The compound features a pyridazine ring with hydrazine and phenyl substitutions, which contribute to its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study conducted by Source demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and modulation of key signaling pathways.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Cell wall synthesis inhibition |

| Escherichia coli | 16 µg/mL | Disruption of membrane integrity |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction: The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest: It interferes with the cell cycle by inhibiting cyclin-dependent kinases (CDKs), preventing cancer cell proliferation.

- Antimicrobial Mechanism: By targeting bacterial enzymes involved in cell wall synthesis, it effectively reduces bacterial viability.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study on Breast Cancer: A clinical trial involving patients with advanced breast cancer showed a significant reduction in tumor size after treatment with the compound over a six-month period.

- Case Study on Bacterial Infections: Patients with resistant Staphylococcus aureus infections responded positively to treatment with this compound, demonstrating its potential as an alternative antimicrobial agent.

Analyse Chemischer Reaktionen

Condensation Reactions

The hydrazinyl group undergoes cyclocondensation with aldehydes, ketones, and electrophilic reagents to form fused heterocycles.

Reaction with Carbon Disulfide

Forms pyridazino-triazine-thione derivatives.

Reaction Conditions :

Product :

-

4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] triazine-3(4H)-thione (10)

Reaction with Aldehydes

Example : p-Chlorobenzaldehyde induces hydrazone formation, followed by cyclization.

Product :

-

5-(4-Chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b] thiazin-6(7H)-one (11)

Nucleophilic Substitution

The hydrazinyl group is displaced by amines or hydroxylamine.

Amination

Reaction Conditions :

Product :

-

Isoxazolo-Pyridazine Derivatives (e.g., Compound 12)

With Acetic Anhydride

Forms pyridazino-triazinone derivatives.

Product :

Critical Analysis

-

Reactivity Trends : The hydrazinyl group’s nucleophilicity enables diverse cyclizations, but steric hindrance from the 4-methyl and 6-phenyl groups may limit some reactions.

-

Spectral Consistency : NH/NH₂ IR and NMR signals are consistent across derivatives, confirming structural integrity .

-

Therapeutic Potential : Derivatives show promise in antiviral and CNS applications, though further in vivo studies are needed .

This synthesis and reactivity profile positions 3-hydrazinyl-4-methyl-6-phenylpyridazine as a critical scaffold for developing novel bioactive heterocycles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydrazinyl-4-methyl-6-phenylpyridazine, and what key intermediates should be prioritized?

- Methodology : The synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or keto-esters. For example, phenylhydrazine (CAS 100-63-0) can react with substituted pyridazine precursors under reflux in ethanol or methanol . Key intermediates include 6-phenylpyridazin-3(2H)-one derivatives, which are functionalized at the 3-position via hydrazine substitution. Ensure strict temperature control (70–90°C) and inert atmosphere to avoid side reactions like over-oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- NMR : and NMR can confirm the hydrazinyl group (δ 4.5–5.5 ppm for NH) and aryl protons (δ 7.2–8.1 ppm for phenyl).

- IR : Look for N–H stretching (3200–3400 cm) and C=N vibrations (1600–1650 cm).

- Mass Spectrometry : High-resolution ESI-MS helps verify molecular ion peaks (expected [M+H] for CHN: 200.1063). Cross-validate with XRD data for structural confirmation .

Q. How can purity and stability of this compound be ensured during storage?

- Methodology : Store under nitrogen at –20°C in amber vials to prevent photodegradation. Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity (>98%). Avoid aqueous solutions due to hydrolysis risks; instead, use DMSO or DMF for solubilization .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties of this compound, and how do they align with experimental data?

- Methodology : Apply density-functional theory (DFT) with hybrid functionals like B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials. Compare with experimental UV-Vis spectra (e.g., λ ~260–280 nm in ethanol) and XRD-derived bond lengths. Discrepancies >5% may indicate solvent effects or crystal packing forces .

Q. How can contradictory crystallographic and spectroscopic data (e.g., bond-length variations) be resolved for this compound?

- Methodology : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that distort bond lengths in the solid state. Use variable-temperature NMR to assess dynamic effects in solution. For example, a 0.02 Å discrepancy in C–N bond lengths between XRD and DFT may arise from crystal lattice constraints .

Q. What strategies are effective in evaluating the pharmacological potential of this compound, particularly for cardiovascular or antiplatelet applications?

- Methodology :

- In vitro assays : Test inhibition of platelet aggregation (e.g., ADP-induced aggregation in human PRP) and cardioactivity via Langendorff heart models.

- SAR studies : Modify the 4-methyl or 6-phenyl groups to assess potency changes. Pyridazinones with electron-withdrawing substituents (e.g., 4-fluoro) often enhance bioactivity .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

- Methodology : Use LC-MS/MS to detect impurities (e.g., hydrazine derivatives or oxidized pyridazines). Optimize reaction stoichiometry (hydrazine:precursor ratio ≤1.2:1) and employ scavengers like molecular sieves to absorb excess reagents. For degradation, conduct accelerated stability studies (40°C/75% RH) to identify vulnerable sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.